2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane
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Overview
Description
2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is notable for its high degree of halogenation, which imparts distinct chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane typically involves multiple steps, starting from readily available precursors. The process often includes halogenation reactions, where chlorine and fluorine atoms are introduced into the molecular structure under controlled conditions. Common reagents used in these reactions include chlorine gas, fluorine gas, and various catalysts to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can be performed to remove halogen atoms or alter the oxidation state of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state fluorinated compounds, while reduction can produce partially dehalogenated derivatives.
Scientific Research Applications
2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, it is used to introduce halogen atoms into complex molecules.
Biology: Its unique structure makes it a useful probe in studying biological systems and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane exerts its effects involves its ability to participate in various chemical reactions. Its high degree of halogenation allows it to interact with a wide range of molecular targets, including enzymes and receptors. The pathways involved in its action depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Another highly halogenated compound used in organic synthesis.
2,3-Dichloro-1-propene: A simpler halogenated compound with different reactivity and applications.
Uniqueness
2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane is unique due to its spirocyclic structure and high degree of halogenation, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring stable, highly reactive halogenated compounds.
Properties
IUPAC Name |
2,3-dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl2F10O2/c8-6(18)7(9,19)21-5(20-6)3(14,15)1(10,11)2(12,13)4(5,16)17 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZWKNIYBWQGQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12(C(C(C(C1(F)F)(F)F)(F)F)(F)F)OC(C(O2)(F)Cl)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl2F10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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